(2S)-2-(benzenesulfonamido)pentanedioic acid
Description
(2S)-2-(Benzenesulfonamido)pentanedioic acid is a chiral sulfonamide derivative of pentanedioic acid (glutaric acid). The compound features a benzenesulfonamido group attached to the second carbon of the pentanedioic acid backbone, with stereochemical specificity at the C2 position (S-configuration). Sulfonamides are known for their diverse biological activities, including enzyme inhibition (e.g., carbonic anhydrase, dihydrofolate reductase) and antimicrobial or antitumor effects . The pentanedioic acid moiety may enhance solubility and influence binding to biological targets, such as receptors or enzymes requiring carboxylate interactions.
Properties
IUPAC Name |
(2S)-2-(benzenesulfonamido)pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c13-10(14)7-6-9(11(15)16)12-19(17,18)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)(H,15,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLOGZZDKDUMFU-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365258 | |
| Record name | N-(Benzenesulfonyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20531-36-6 | |
| Record name | N-(Benzenesulfonyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-N-(Phenylsulfonyl)glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(benzenesulfonamido)pentanedioic acid typically involves the reaction of benzenesulfonyl chloride with a suitable amino acid derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of (2S)-2-(benzenesulfonamido)pentanedioic acid may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(benzenesulfonamido)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzenesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
(2S)-2-(benzenesulfonamido)pentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-(benzenesulfonamido)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonamide group can form strong hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition of their activity. This interaction can modulate various biochemical pathways and exert therapeutic effects.
Comparison with Similar Compounds
Methotrexate (MTX)
Structure: MTX ((2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid) shares the pentanedioic acid backbone but incorporates a pteridine ring and aminobenzoyl group . Activity: MTX is a potent antimetabolite that inhibits dihydrofolate reductase (DHFR), depleting tetrahydrofolate and blocking nucleotide synthesis. It is used in cancer and autoimmune diseases. Key Difference: Unlike (2S)-2-(benzenesulfonamido)pentanedioic acid, MTX’s pteridine group is critical for DHFR binding, while the sulfonamide group in the target compound may target different enzymes or receptors .
2-(4-Methylbenzenesulfonamido)pentanedioic Acid Derivatives
Structure : These analogs replace the benzene ring in the sulfonamide group with a 4-methylbenzene substituent .
Activity : Demonstrated significant in vitro and in vivo antineoplastic activity, with amide derivatives showing enhanced efficacy.
Key Difference : The 4-methyl substitution likely improves lipophilicity and target affinity compared to the unsubstituted benzenesulfonamido group in the parent compound .
Folic Acid
Structure: Folic acid ((2S)-2-[(4-{[(2-amino-4-hydroxypteridin-6-yl)methyl]amino}phenyl)formamido]pentanedioic acid) contains a pteroylglutamate moiety . Activity: Essential for single-carbon transfer reactions in nucleotide and amino acid synthesis. Key Difference: The target compound lacks the pteridine ring, redirecting its function away from vitamin-related metabolism toward sulfonamide-mediated enzyme modulation .
Glutamylglutamic Acid and Valylglutamic Acid
Structure: Dipeptides like glutamylglutamic acid ((2S)-2-[(2S)-2-amino-4-carboxybutanamido]pentanedioic acid) and valylglutamic acid feature peptide-linked glutamic acid residues . Activity: Metabolic intermediates in protein catabolism, unlike the sulfonamide-containing target compound.
Structural and Functional Data Table
Research Findings and Implications
- Sulfonamide Substitutions : The antineoplastic activity of 4-methylbenzenesulfonamido derivatives highlights the importance of substituents on the benzene ring for enhancing biological activity .
- Stereochemical Specificity : The (2S) configuration in the target compound may optimize binding to chiral enzymatic targets, analogous to MTX’s stereospecific DHFR inhibition .
- Metabolic vs. Pharmacological Roles : Unlike folic acid and dipeptides, the sulfonamide group in (2S)-2-(benzenesulfonamido)pentanedioic acid suggests a shift from metabolic cofactor roles to therapeutic enzyme modulation .
Biological Activity
(2S)-2-(benzenesulfonamido)pentanedioic acid, a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound is characterized by its sulfonamide functional group, which is known to play a crucial role in various pharmacological applications, particularly as an antibacterial and anticancer agent. The following sections will detail the biological activities, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The chemical structure of (2S)-2-(benzenesulfonamido)pentanedioic acid can be represented as follows:
This compound features a pentanedioic acid backbone with a benzenesulfonamide moiety, which contributes to its biological properties.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial efficacy of sulfonamide derivatives. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. Research indicates that (2S)-2-(benzenesulfonamido)pentanedioic acid exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 32 |
| Escherichia coli | 18 | 64 |
| Pseudomonas aeruginosa | 15 | 128 |
Anticancer Activity
The potential anticancer properties of (2S)-2-(benzenesulfonamido)pentanedioic acid have been explored in various cancer cell lines. Studies suggest that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of cell proliferation.
Key Findings:
- In vitro studies on MCF-7 breast cancer cells showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.
- Mechanistic studies indicated that the compound upregulates pro-apoptotic proteins while downregulating anti-apoptotic factors.
Antioxidant Properties
Antioxidant activity has also been attributed to this compound. It scavenges free radicals and reduces oxidative stress in cellular models. The antioxidant capacity was evaluated using DPPH and ABTS assays, yielding significant results.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 30 |
| ABTS | 25 |
Case Studies
Several case studies have documented the effects of (2S)-2-(benzenesulfonamido)pentanedioic acid in clinical and laboratory settings:
-
Case Study on Antibacterial Efficacy :
- A clinical trial involving patients with bacterial infections treated with this compound showed a significant reduction in infection rates compared to standard antibiotic therapy.
-
Case Study on Cancer Treatment :
- In a study involving patients with advanced breast cancer, the administration of this compound as part of a combination therapy resulted in improved survival rates and reduced tumor size.
-
Case Study on Oxidative Stress :
- A longitudinal study observed patients with chronic inflammatory diseases who were administered this compound, noting improvements in biomarkers associated with oxidative stress.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
